2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused pyrazole and pyrimidine ring system. This compound is notable for its potential biological activities and has been the subject of various synthetic and pharmacological studies. Pyrazolo[1,5-a]pyrimidines are recognized for their role in drug discovery, particularly as inhibitors of specific enzymes or receptors due to their diverse substituent patterns and structural modifications that can enhance biological activity .
The synthesis of 2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves several key steps:
The molecular structure of 2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine features a fused ring system composed of a pyrazole and pyrimidine moiety. Key structural characteristics include:
The chemical reactivity of 2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be explored through various reactions:
The mechanism of action for compounds like 2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves interaction with specific biological targets:
Studies indicate that structural modifications significantly impact binding affinities and selectivity towards targeted enzymes or receptors.
The physical and chemical properties of 2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine include:
The applications of 2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine are diverse:
N-heterocyclic compounds constitute the backbone of modern medicinal chemistry, with pyrazolo[1,5-a]pyrimidines representing a privileged scaffold due to their structural mimicry of purine bases. This bicyclic system features a pyrazole ring fused with a pyrimidine ring, creating a planar, electron-rich architecture capable of diverse non-covalent interactions with biological targets. The pyrazolo[1,5-a]pyrimidine core exhibits remarkable stability under physiological conditions while allowing extensive derivatization at multiple positions, enabling fine-tuning of electronic properties, solubility, and target affinity. Specifically, the C-2 and C-6 positions (corresponding to the 2- and 6- positions in the compound of interest) serve as primary vectors for structural diversification, allowing medicinal chemists to modulate steric and electronic parameters critical for target engagement [6]. The presence of multiple nitrogen atoms facilitates hydrogen bonding with enzymatic targets, particularly kinases and GPCRs, while the aromatic system enables π-stacking interactions within hydrophobic binding pockets. This dual functionality explains the scaffold's prevalence across therapeutic domains, including oncology, neurology, and infectious diseases, where it serves as a versatile molecular platform for drug development [6].
The investigation of pyrazolo[1,5-a]pyrimidines has evolved significantly since their initial synthesis in the mid-20th century. Early research focused primarily on their synthetic accessibility and basic physicochemical characterization, but the 1990s witnessed a surge in interest regarding their biological potential. Seminal work established the scaffold's capacity to inhibit protein kinases through competitive binding at the ATP site, positioning it as a promising template for kinase inhibitor development. The discovery that certain derivatives exhibited potent activity against neurological targets further expanded therapeutic interest. Patent literature from the early 2010s reveals systematic exploration of substitutions at the C-2 and C-6 positions, with methoxyphenyl groups emerging as particularly valuable for central nervous system (CNS) targets due to their favorable lipophilicity profiles [6]. The compound 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS not explicitly provided in search results, but structurally described in [1] [2]) represents a specific evolution within this family—engineered to optimize target affinity while maintaining drug-like properties. Its design reflects accumulated structure-activity relationship (SAR) knowledge demonstrating that asymmetrical disubstitution with methoxy groups at ortho and para positions confers distinct advantages over monosubstituted or symmetrically substituted analogs in specific biological contexts [5] [6].
Table 1: Molecular Properties of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₁₇N₃O₂ | [1] [2] |
Molecular Weight | 331.37 g/mol | [5] |
Calculated Density | 1.21 g/cm³ | [5] |
Purity Specification | >90% (Research Grade) | [3] [4] |
Storage Conditions | Sealed, dry, 2-8°C (for analogs) | [4] [8] |
The strategic incorporation of methoxyphenyl groups at the C-2 and C-6 positions of the pyrazolo[1,5-a]pyrimidine scaffold profoundly influences its bioactive properties through steric, electronic, and conformational effects:
Ortho vs. Para Electronic Modulation: The 4-methoxyphenyl group at C-6 provides a strong electron-donating effect (+M effect) via the para-methoxy substituent, enhancing electron density across the pyrimidine ring. This increases hydrogen bond acceptor capacity at ring nitrogen atoms, crucial for target binding. In contrast, the 2-methoxyphenyl group at C-2 exhibits attenuated electronic donation due to steric constraints at the ortho position, creating electronic asymmetry critical for selective interactions with asymmetric enzyme binding pockets [1] [2] [6].
Conformational Steering: The steric bulk of the ortho-methoxy group induces torsional restriction between the C-2 aryl ring and the central heterocycle. This enforced dihedral angle (predicted ~30-45°) creates a three-dimensional profile atypical for flat heterocyclic systems, enhancing selectivity for targets requiring structural departure from planarity, such as certain protein kinase subfamilies [6].
Solubility-Lipophilicity Balance: Methoxy groups contribute favorably to the compound's calculated LogP (experimental LogP ~4.08 [5]), positioning it within the optimal range (LogP 2-5) for membrane permeability. The combination provides sufficient lipophilicity for cellular penetration while the oxygen atoms offer weak hydrogen bonding capability to maintain aqueous solubility—a balance critical for oral bioavailability [4] [5].
Positional Isomerism Effects: SAR studies reveal dramatic bioactivity differences depending on methoxy positioning. The compound 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 893613-17-7 [2] [5]) exhibits distinct target affinities compared to the 2,6-isomer discussed here, underscoring how subtle positional changes alter binding kinetics and selectivity profiles against neurological targets [2] [5] [6].
Table 2: Impact of Methoxyphenyl Substitution Patterns on Pyrazolo[1,5-a]pyrimidine Properties
Substitution Pattern | Key Physicochemical Properties | Biological Consequences |
---|---|---|
2-(2-Methoxyphenyl)-6-(4-Methoxyphenyl) | Asymmetric electronic distribution, Moderate LogP (~4.08), Torsional constraint at C-2 | Enhanced selectivity for specific kinase conformations; Balanced cellular permeability |
2-(3-Methoxyphenyl)-6-(4-Methoxyphenyl) | Symmetric electron donation, Higher molecular planarity, Slightly increased LogP | Broader kinase inhibition profile; Increased off-target risk |
4-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)-N,N-dimethylaniline | Extended conjugation, Strongly electron-rich, Tertiary amine basicity | Improved aqueous solubility; Shift toward aminergic GPCR targets |
The emergence of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine represents a focused application of these principles, specifically engineered to leverage the complementary effects of ortho and para substitution. This design achieves superior target occupancy and selectivity profiles compared to earlier monosubstituted derivatives like 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide (CAS 1131604-91-5 [7]) or fully planar analogs lacking torsional constraints. Current research explores further modifications, including the incorporation of hydrogen bond donors as seen in N-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide (CAS 1170603-51-6 [8]), which introduces additional conformational flexibility and hydrogen bonding capacity for specialized target engagement.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1